3-Ethyl-5,5-dimethylcyclohex-2-en-1-one
Description
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one is a substituted cyclohexenone derivative characterized by a cyclic ketone framework with ethyl and dimethyl substituents at the 3- and 5-positions, respectively. Its structure (C₁₁H₁₆O) combines steric hindrance from the dimethyl groups with the reactivity of the α,β-unsaturated ketone system. This compound is synthesized via alkylation or cyclization reactions involving dimedone (5,5-dimethylcyclohexane-1,3-dione) precursors .
Properties
CAS No. |
28017-78-9 |
|---|---|
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
3-ethyl-5,5-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C10H16O/c1-4-8-5-9(11)7-10(2,3)6-8/h5H,4,6-7H2,1-3H3 |
InChI Key |
BHWWOYJEWQVANZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=O)CC(C1)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one can be achieved through several methods. One common approach is the Claisen-Schmidt condensation, which involves the reaction between an aldehyde and a ketone in the presence of a base catalyst. Another method is the aldol condensation, where two carbonyl compounds react to form a β-hydroxy ketone, which can then be dehydrated to yield the desired enone.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. These methods typically use optimized reaction conditions, such as controlled temperatures and pressures, to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and easy separation of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the enone to the corresponding alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Nucleophiles like halides, amines, and thiols can be used under various conditions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.
Scientific Research Applications
3-Ethyl-5,5-dimethylcyclohex-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its effects on various biological targets.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its distinctive odor and reactivity.
Mechanism of Action
The mechanism by which 3-Ethyl-5,5-dimethylcyclohex-2-en-1-one exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes and receptors, influencing metabolic pathways and cellular processes. The specific pathways and targets depend on the context of its use, whether in chemical synthesis or biological research.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s core structure is shared with several analogs, differing in substituents and functional groups:
Key Observations :
Physicochemical Properties
Insights : The ethyl substituent enhances hydrophobicity compared to dimedone, making the compound more suitable for lipid-rich environments in drug delivery .
Computational and Crystallographic Studies
- Hirshfeld Surface Analysis : Dimeric analogs (e.g., arylmethylene-bis derivatives) exhibit strong O–H···O and C–H···π interactions, critical for crystal stability .
- QTAIM Analysis : Electron density topology in similar compounds confirms intramolecular hydrogen bonding and van der Waals interactions .
- SHELX Refinement: Structural data for analogs like 3-ethoxy derivatives were resolved using SHELXL, highlighting planar cyclohexenone rings with minor puckering .
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